molecular formula C35H56N6O5 B145586 Cemadotin CAS No. 159776-69-9

Cemadotin

Cat. No. B145586
M. Wt: 640.9 g/mol
InChI Key: XSAKVDNHFRWJKS-IIZANFQQSA-N
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Description

Cemadotin, also known as LU103793 or NSC D-669356, is a water-soluble synthetic analogue of dolastatin 15. It has been identified as a potential antitumor agent due to its ability to inhibit cell proliferation in vitro and the growth of human tumor xenografts. Cemadotin has reached phase II clinical trials, indicating its promise as a cancer chemotherapeutic agent. The drug is known to block cells at mitosis, and while its primary mode of action was initially unclear, it is now believed to involve an action on microtubules, specifically by binding to tubulin and suppressing microtubule dynamics .

Synthesis Analysis

Molecular Structure Analysis

Cemadotin's molecular structure allows it to bind to tubulin with high affinity. Scatchard analysis has revealed that there are two classes of cemadotin-binding sites on tubulin with dissociation constant (Kd) values of 19.4 µM and 136 µM. This suggests that cemadotin has a specific interaction with tubulin, which is critical for its mechanism of action .

Chemical Reactions Analysis

The interaction of cemadotin with tubulin does not inhibit the binding of another microtubule-targeting agent, vinblastine, and vice versa. This indicates that cemadotin binds at a novel site on tubulin that is distinct from the vinblastine

Scientific Research Applications

1. Antitumor Action Mechanism

Cemadotin, a synthetic analogue of dolastatin 15, demonstrates promising antitumor effects. Its primary mechanism involves binding to tubulin and suppressing microtubule dynamics, which plays a crucial role in its antitumor activity. This suppression affects the growth and shortening of microtubules, ultimately blocking cells at mitosis (Jordan et al., 1998).

2. Antibody-Based Drug Delivery

Cemadotin has been utilized in antibody-based pharmacodelivery in combination with IL2, a proinflammatory cytokine. This combination has been effective in eradicating tumors in immunocompetent mice, suggesting potential for clinical applications in cancer therapy (Gutbrodt, Casi, & Neri, 2014).

3. Antibody Fragment Modification

Research on antibody-drug conjugates (ADCs) includes modifying antibodies at engineered cysteines to yield homogenous ADCs. Cemadotin derivatives have been used in these protocols, showcasing their potential in the precise delivery of cytotoxic drugs to targeted cells (Bernardes et al., 2013).

4. Inhibitor of Apoptosis Proteins (IAPs) Targeting

Cemadotin-related compounds have shown promise in inhibiting IAPs like XIAP, survivin, and livin, which are often overexpressed in various cancers. Molecular Dynamics simulations suggest that these derivatives could be effective in targeting these proteins, offering a new avenue in cancer treatment (Jayakumar & Anishetty, 2014).

5. Intracellular Activation and Deactivation Studies

Research on tasidotin, an oncolytic drug and analog of dolastatin 15, has implications for understanding cemadotin's function. It suggests that cemadotin's cytotoxicity and antitubulin effects may be influenced by its intracellular activation and deactivation processes (Bai et al., 2009).

6. Tubulin Polymerization Inhibition

Cemadotin, like other dolastatins, acts by inhibiting tubulin polymerization. This action is significant in cancer chemotherapy as it disrupts the essential process of cell division (Angerer, 1999).

7. Novel Compound Synthesis and Evaluation

In the quest for new antitumor agents, 2-amino-thiazole-4-carboxamides were synthesized based on cemadotin's structure. These novel compounds exhibited moderate anti-proliferative activities in cancer cell lines, highlighting the potential for cemadotin-inspired drug development (Ouyang et al., 2020).

8. Hybrids of Hemiasterlin and Dolastatins

Hybrid compounds composed of hemiasterlin analogue taltobulin and dolastatins, including cemadotin, have been synthesized. These hybrids are potent antimicrotubule agents, underscoring the potential for creating new anticancer drugs based on cemadotin's structure (Zask et al., 2005).

Safety And Hazards

The principal dose-limiting toxicity of Cemadotin is reversible dose-related neutropenia . Other toxicities include nausea, vomiting, drug fever, pain at the tumor site, and asthenia . In case of exposure, it’s recommended to avoid breathing vapors, mist, dust, or gas, ensure adequate ventilation, and use personal protective equipment .

Future Directions

The mechanism of the observed cardiovascular side effect is still unclear . In case that high peak blood levels are critical with respect to the observed toxicity, prolongation of the drug administration either as continuous infusion or a split mode (repetitive drug application over 3-5 days) should avoid this problem . Phase I trials with such application modes are in progress .

properties

IUPAC Name

N-benzyl-1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAKVDNHFRWJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-N(Me2)Val-DL-Val-DL-N(Me)Val-DL-Pro-DL-Pro-NHBn

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
MA Jordan, D Walker, M de Arruda, T Barlozzari… - Biochemistry, 1998 - ACS Publications
… Cemadotin did not inhibit the binding of vinblastine to tubulin, and, conversely… cemadotin to tubulin. By quantitative video microscopy of individual microtubules, we found that cemadotin …
Number of citations: 50 pubs.acs.org
JG Supko, TJ Lynch, JW Clark, R Fram, LF Allen… - Cancer chemotherapy …, 2000 - Springer
… Cemadotin is a synthetic analogue of dolastatin 15 with … to evaluate the administration of cemadotin to adult cancer … a total of 40 courses of cemadotin over five dose levels ranging from …
Number of citations: 41 link.springer.com
K Mross, K Herbst, WE Berdel, A Korfel… - Oncology Research …, 1996 - karger.com
Background: To study the toxicity and pharmacokinetics of LU103793 (Cematodin®), a novel cytotoxic anticancer drug being an analogue of Dolastin 15 which was isolated originally …
Number of citations: 30 karger.com
GJL Bernardes, M Steiner, I Hartmann, D Neri… - Nature protocols, 2013 - nature.com
… As a cytotoxic moiety, we chose cemadotin, a tubulin polymerization inhibitor analog of the … We designed and synthesized analogs of cemadotin containing a sulfhydryl group (CemCH 2 …
Number of citations: 79 www.nature.com
J Jayakumar, S Anishetty - Bioorganic & medicinal chemistry letters, 2014 - Elsevier
… -non-peptidomimetics yielded a cemadotin related compound NCIMech_000654. Cemadotin is a … Based on our analysis, we propose that NCIMech_000654/dolastatin-15/cemadotin …
Number of citations: 14 www.sciencedirect.com
B Vire, A David, JD Thomas, TR Burke Jr, C Rader… - Blood, 2011 - Elsevier
… to cemadotin, a synthetic anti-mitotic agent that inhibits tubulin polymerization. This CH3-CH4-cemadotin … In vitro cell killing showed that this CH3-CH4-cemadotin conjugate potently and …
Number of citations: 2 www.sciencedirect.com
R Bai, MC Edler, PL Bonate, TD Copeland… - Molecular …, 2009 - ASPET
… As expected from studies with cemadotin, [ 3 H]… and cemadotin. P5 was more active as an inhibitor of tubulin polymerization and less active as a cytotoxic agent than tasidotin, cemadotin…
Number of citations: 46 molpharm.aspetjournals.org
D Jiang - 2013 - search.proquest.com
… tubulin-binding cemadotin analog showed potent … cemadotin analog was 0.44 µM, indicating higher potency than single treatment. We anticipate that the fused stapled BH3-cemadotin …
Number of citations: 0 search.proquest.com
I Wolff, U Bruntsch, F Cavalli, J de Jong, IM von Broen… - Proc ASCO, 1997
Number of citations: 12
DPO Agent - … and Pharmacodynamics of Biotech Drugs: Principles …, 2006 - Wiley-VCH
Number of citations: 0

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